molecular formula C20H20Cl2N2O9 B273616 diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate

diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate

Cat. No. B273616
M. Wt: 503.3 g/mol
InChI Key: MEFDOOUMBHSMKT-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate, also known as DNP, is a chemical compound that has been used extensively in scientific research. DNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 406.31 g/mol.

Mechanism of Action

Diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate uncouples oxidative phosphorylation by disrupting the proton gradient across the mitochondrial inner membrane. This disruption leads to an increase in the permeability of the inner membrane to protons, which reduces the efficiency of ATP synthesis. As a result, cells must produce more ATP to maintain their energy needs, which leads to an increase in metabolic rate.
Biochemical and Physiological Effects:
diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate has been shown to have a number of biochemical and physiological effects. It has been shown to increase metabolic rate, reduce body weight, and improve insulin sensitivity. It has also been shown to have antioxidant properties and to reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate in lab experiments is that it is a potent uncoupler of oxidative phosphorylation, which allows for the study of mitochondrial function. However, one limitation of using diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate is that it can be toxic at high doses and can cause serious side effects, including hyperthermia, tachycardia, and even death.

Future Directions

There are a number of future directions for research on diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate. One area of interest is the development of new compounds that can uncouple oxidative phosphorylation without the toxic side effects of diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate. Another area of interest is the use of diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate in the treatment of various diseases, including obesity, diabetes, and cancer. Finally, further research is needed to fully understand the biochemical and physiological effects of diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate and to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate involves the reaction of 2,4-dichloro-5-nitrobenzoic acid with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with ethyl chloroformate to form diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate.

Scientific Research Applications

Diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate has been used extensively in scientific research as a tool to study mitochondrial function. It is commonly used in experiments to uncouple oxidative phosphorylation, which is the process by which cells generate ATP. diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate has also been used to study the effects of mitochondrial dysfunction on various diseases, including obesity, diabetes, and cancer.

properties

Product Name

diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate

Molecular Formula

C20H20Cl2N2O9

Molecular Weight

503.3 g/mol

IUPAC Name

diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate

InChI

InChI=1S/C20H20Cl2N2O9/c1-4-31-18(26)12(9-23-10-13(19(27)32-5-2)20(28)33-6-3)17(25)11-7-16(24(29)30)15(22)8-14(11)21/h7-10,23H,4-6H2,1-3H3/b12-9-

InChI Key

MEFDOOUMBHSMKT-XFXZXTDPSA-N

Isomeric SMILES

CCOC(=O)/C(=C\NC=C(C(=O)OCC)C(=O)OCC)/C(=O)C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-]

SMILES

CCOC(=O)C(=CNC=C(C(=O)OCC)C(=O)OCC)C(=O)C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C(=CNC=C(C(=O)OCC)C(=O)OCC)C(=O)C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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